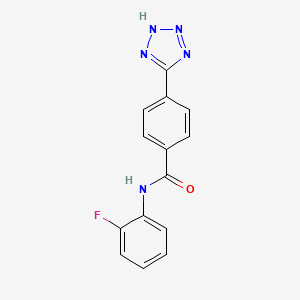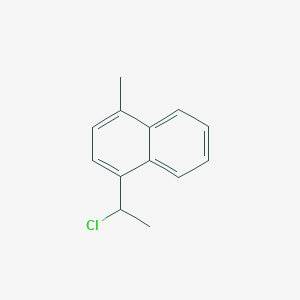
1-(1-Chloroethyl)-4-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethyl)-4-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroethyl group and a methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 4-methylnaphthalene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloroethyl)-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), Lewis acids (aluminum chloride)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed
Substitution: Amino or thiol derivatives
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Ethyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethyl)-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Chloroethyl)-4-methylnaphthalene involves its interaction with molecular targets through various pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, making the compound of interest for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Chloroethyl)-naphthalene
- 1-(1-Chloroethyl)-2-methylnaphthalene
- 1-(1-Chloroethyl)-3-methylnaphthalene
Uniqueness
1-(1-Chloroethyl)-4-methylnaphthalene is unique due to the specific positioning of the chloroethyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
141998-56-3 |
|---|---|
Molekularformel |
C13H13Cl |
Molekulargewicht |
204.69 g/mol |
IUPAC-Name |
1-(1-chloroethyl)-4-methylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8,10H,1-2H3 |
InChI-Schlüssel |
PTIGZEWNYXMXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


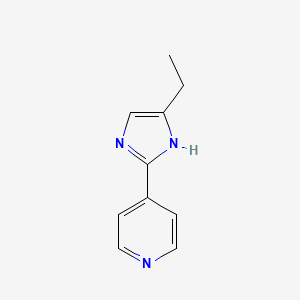
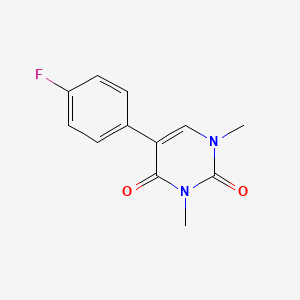
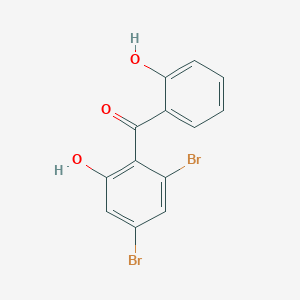
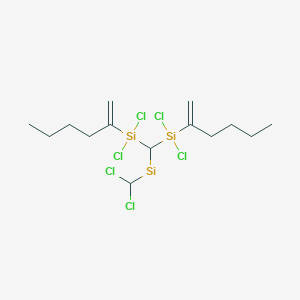
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
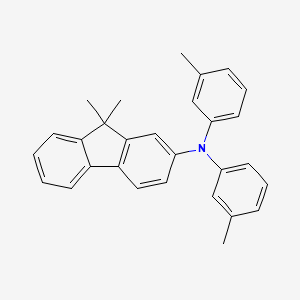
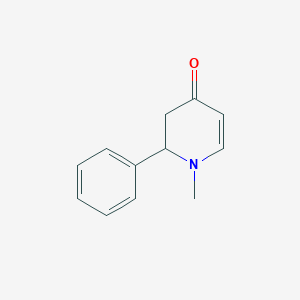
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

